3.5-Fold Lower Intravenous Acute Toxicity Than the 2-Ethyl Analog
The target compound exhibits an intravenous LD₅₀ of 147.5 mg/kg in mice [1], compared with 42 mg/kg i.v. for the corresponding 2-ethyl-2,3-dihydro-oxazolo[3,2-a]benzimidazole (CAS 54700-19-5) . This represents an approximately 3.5-fold lower acute toxicity by the intravenous route, suggesting a meaningfully wider safety margin for parenteral administration.
| Evidence Dimension | Acute intravenous toxicity (LD₅₀, mouse) |
|---|---|
| Target Compound Data | LD₅₀ i.v. = 147.5 mg/kg |
| Comparator Or Baseline | 2-Ethyl-2,3-dihydro-oxazolo[3,2-a]benzimidazole: LD₅₀ i.v. = 42 mg/kg |
| Quantified Difference | Approximately 3.5-fold lower toxicity (147.5 / 42 ≈ 3.51) |
| Conditions | Mouse; intravenous administration; LD₅₀ determination |
Why This Matters
For in vivo pharmacological studies requiring intravenous dosing, the wider therapeutic index translates into a reduced risk of acute mortality, directly impacting experimental feasibility and animal welfare compliance.
- [1] Benigni F, Trevisan L, Freddi S. 2H,3H-Benzimidazo(1,2-b)oxazole Derivative Compounds. Japanese Patent JPS5387397A, 1978. View Source
